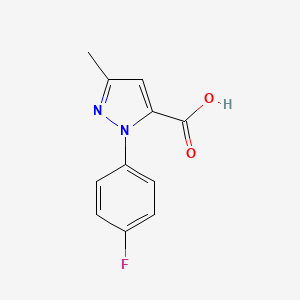

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Descripción

Systematic IUPAC Nomenclature and CAS Registry

The compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is systematically named according to IUPAC rules as follows:

- Parent structure : Pyrazole (a five-membered heterocyclic ring with two adjacent nitrogen atoms).

- Substituents :

- A 4-fluorophenyl group at position 1.

- A methyl group at position 3.

- A carboxylic acid group at position 5.

The CAS Registry Number for this compound is 288251-65-0 . This identifier is critical for unambiguous identification in chemical databases and regulatory contexts.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₉FN₂O₂ corresponds to:

- 11 carbon atoms , including the aromatic ring and methyl group.

- 9 hydrogen atoms , distributed across the phenyl, methyl, and carboxylic acid groups.

- 1 fluorine atom on the para position of the phenyl ring.

- 2 nitrogen atoms in the pyrazole core.

- 2 oxygen atoms in the carboxylic acid moiety.

Molecular weight :

$$

\text{220.20 g/mol} \quad \text{(calculated as: } 12 \times 11 + 1 \times 9 + 19 + 14 \times 2 + 16 \times 2 = 220\text{)}.

$$

Structural descriptors :

| Property | Value |

|---|---|

| SMILES | CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F |

| InChI Key | GKPPJKYOHIYGGZ-UHFFFAOYSA-N |

Structural Elucidation via X-ray Crystallography

While direct X-ray crystallographic data for this specific compound is limited in the provided sources, structural insights can be inferred from analogous pyrazole-carboxylic acid derivatives:

- Intermolecular hydrogen bonding : In related compounds (e.g., 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid), the carboxylic acid group forms O—H⋯O hydrogen bonds, creating centrosymmetric dimers in the solid state.

- Dihedral angles : For similar structures, the pyrazole ring typically forms dihedral angles of 18.8°–77.1° with adjacent aromatic substituents.

- Crystal packing : Substituents like the 4-fluorophenyl group influence packing efficiency and lattice stability due to steric and electronic effects.

Hypothetical crystallographic parameters (based on analogs):

| Parameter | Value (Estimated) |

|---|---|

| Space group | Monoclinic (e.g., P2₁/c) |

| Unit cell dimensions | a = 7.2 Å, b = 11.0 Å, c = 10.4 Å |

| β angle | ~100° |

Tautomeric Behavior in Solid State vs. Solution

Pyrazole derivatives exhibit annular tautomerism , where the proton shifts between the two nitrogen atoms (N1 and N2). For this compound:

- Solid state :

- Solution :

Key factors affecting tautomerism :

- Substituent electronic effects : The fluorine atom’s electronegativity and carboxylic acid’s resonance stabilization direct proton localization.

- Solvent interactions : Polar aprotic solvents (e.g., DMSO) slow tautomer interconversion, while protic solvents (e.g., water) accelerate it.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPPJKYOHIYGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623623 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-65-0 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of β-Diketone or β-Ketoester Intermediate

A key precursor is a β-diketone or β-ketoester with a 4-fluorophenyl substituent. This can be prepared by Claisen condensation or related carbonyl chemistry starting from ethyl 4-fluorophenylacetate or similar esters.

- For example, ethyl 4-fluorophenylacetate can undergo Claisen condensation with ethyl acetate or ethyl difluoroacetate to yield the corresponding β-diketone intermediate.

- The reaction is typically carried out under basic conditions (e.g., sodium ethoxide) in anhydrous solvents like ethanol or tetrahydrofuran at controlled temperatures to optimize yield and purity.

Condensation with Methylhydrazine

The β-diketone intermediate is then reacted with methylhydrazine to form the pyrazole ring:

- The reaction is performed in an aqueous or mixed solvent system, often at low temperatures (-20 °C to room temperature) to control reaction rate and selectivity.

- Methylhydrazine (40% aqueous solution) is added dropwise to the β-diketone solution under nitrogen atmosphere to prevent oxidation.

- The mixture is stirred for 1-2 hours, allowing cyclization to the 1-(4-fluorophenyl)-3-methylpyrazole intermediate.

- Completion is monitored by gas chromatography or HPLC to ensure minimal unreacted starting material.

Oxidation or Hydrolysis to Carboxylic Acid

The pyrazole intermediate bearing an acetyl or ester group at the 5-position is converted to the carboxylic acid:

- Oxidation under alkaline conditions followed by acidification is a common method.

- Alternatively, hydrolysis of esters under acidic or basic conditions can yield the free acid.

- The reaction mixture is acidified (e.g., with 2 mol/L hydrochloric acid) to pH 1-2, cooled to 10-15 °C, and stirred to precipitate the acid.

- The solid is filtered, washed, and recrystallized from aqueous ethanol to improve purity.

Purification and Characterization

- The crude product is purified by recrystallization from 40% aqueous ethanol, typically by refluxing and slow cooling.

- Purity is confirmed by HPLC (≥99.6%) and nuclear magnetic resonance (NMR) spectroscopy.

- Yields reported range from 75% to 95% depending on scale and exact conditions.

Representative Experimental Data Table

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Claisen condensation | NaOEt, EtOH, reflux, 4-6 h | 85-90 | >95% | Formation of β-diketone intermediate |

| Condensation with methylhydrazine | 40% methylhydrazine aq., -20 to 0 °C, 2 h | 86-90 | >95% | Pyrazole ring formation |

| Oxidation/hydrolysis | Alkali oxidation, acidification pH 1-2, 10 °C, 4 h | 75-95 | 99.6% | Conversion to carboxylic acid |

| Recrystallization | 40% aqueous ethanol, reflux, slow cooling | - | >99.5% | Purification step |

Research Findings and Optimization Notes

- Low-temperature addition of methylhydrazine is critical to avoid side reactions and improve selectivity toward the 1-(4-fluorophenyl)-3-methylpyrazole core.

- Use of acid-binding agents during the initial condensation step helps control pH and improve intermediate stability.

- The choice of solvent (e.g., dichloromethane, ethanol) affects solubility and crystallization behavior, impacting yield and purity.

- Recrystallization parameters (temperature, solvent ratio) are optimized to maximize recovery and purity.

- Analytical techniques such as NMR (using DMSO-d6 or CDCl3) and HPLC are essential for monitoring reaction progress and product quality.

Análisis De Reacciones Químicas

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions

Aplicaciones Científicas De Investigación

Biological Applications

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Research indicates that this compound exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antiparasitic Activity:

In addition to its antibacterial effects, this compound has shown promise in antiparasitic applications. Studies have demonstrated its effectiveness against malaria parasites in vitro, indicating that it could be further explored for developing treatments for malaria and other parasitic infections .

Material Science Applications

Coordination Chemistry:

The unique structure of this compound allows it to act as a ligand in coordination chemistry. It can form complexes with various metal ions, which can be utilized in catalysis and material science. These metal complexes have been studied for their magnetic and luminescent properties, making them suitable for applications in sensors and electronic devices .

Polymeric Materials:

This compound has also been investigated for its role in creating polymeric materials with enhanced properties. The incorporation of pyrazole derivatives into polymer matrices can improve thermal stability and mechanical strength, which are critical for applications in packaging and construction materials .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Pyrazole Derivatives

Substituent Position and Halogen Effects

The position and type of substituents on the pyrazole ring and aryl groups significantly impact physicochemical properties. Key comparisons include:

Table 1: Substituent Comparison

*Molecular weight calculated from Empirical Formula C₁₁H₉FN₂O₂ ().

- Electronic Effects : Fluorine (4-F-Ph) in the target compound is electron-withdrawing, enhancing acidity of the carboxylic acid group compared to methoxy-substituted analogs (e.g., CAS: 218631-44-8) .

- Synthetic Methods : Microwave-assisted synthesis (e.g., ) improves reaction efficiency compared to traditional chalcone condensation .

Actividad Biológica

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows for various interactions with biological targets. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 316.32 g/mol

- CAS Number : 288251-65-0

The compound features a fluorophenyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with target proteins.

Research indicates that this compound may exert its biological effects through several mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound has been reported to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may inhibit phosphodiesterases, which play a role in cellular signaling.

-

Modulation of Receptor Activity :

- It may interact with certain receptors involved in inflammatory responses or pain pathways, suggesting potential applications in treating conditions like arthritis or neuropathic pain.

-

Antioxidant Properties :

- Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

- Case Study 1 : A study on the compound's effect on cancer cell lines demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Case Study 2 : In an animal model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory cytokine levels. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes starting with condensation reactions. For example, a 1,5-diarylpyrazole core can be synthesized via cyclocondensation of hydrazines with β-keto esters or via Suzuki coupling for aryl group introduction. Key parameters include temperature control (80–120°C), stoichiometric ratios of reactants (e.g., hydrazine derivatives to keto esters), and catalyst selection (e.g., palladium for cross-coupling). Post-synthetic hydrolysis of ester intermediates to the carboxylic acid is critical, requiring alkaline conditions (NaOH/EtOH) followed by acidification .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key peaks indicate its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorophenyl group shows distinct aromatic protons as doublets (δ ~7.2–7.8 ppm, J = 8–9 Hz for para-substitution). The pyrazole ring protons appear as singlets (δ ~6.5–7.0 ppm for C5-H). The carboxylic acid proton is absent in D₂O-exchanged spectra but shows a broad peak (~δ 12–13 ppm in DMSO-d₆) .

- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while C-F stretches appear at ~1220–1150 cm⁻¹ .

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly in ethanol. Solubility can be enhanced via salt formation (e.g., sodium carboxylate). For biological assays, DMSO stock solutions (10–50 mM) are common, but solvent concentration must be kept <1% to avoid cytotoxicity. Precipitation in aqueous buffers (pH <5) necessitates pH optimization .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals planar pyrazole rings (torsion angles <5°) and dihedral angles between the fluorophenyl and pyrazole moieties (~30–40°). Hydrogen bonding between the carboxylic acid group and adjacent molecules (O–H···N/O interactions, ~2.7–2.9 Å) stabilizes the crystal lattice. Data collection at 100 K improves resolution (R factor <0.05) .

Q. What strategies mitigate degradation during long-term storage, and how is stability assessed under varying conditions?

- Methodological Answer : Degradation is minimized by storing the compound at –20°C under inert gas (N₂/Ar) in amber vials. Stability studies use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water). Carboxylic acid derivatives are prone to decarboxylation at high temperatures (>100°C), requiring lyophilization for long-term storage .

Q. How does the compound interact with biological targets like enzymes, and what computational methods predict binding affinity?

- Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) suggest the carboxylic acid group forms salt bridges with lysine/arginine residues in enzyme active sites (e.g., carbonic anhydrase). MD simulations (50 ns, AMBER force field) assess binding stability. In vitro assays (IC₅₀ measurements) validate inhibition, with fluorophenyl groups enhancing hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.